
Lithium tert-butoxide
Übersicht
Beschreibung
Lithium tert-butoxide is a metalorganic compound with the formula LiOC(CH3)3 . It is a white solid used as a strong base in organic synthesis . It is often depicted as a salt and behaves as such, but it is not ionized in solution .
Synthesis Analysis
Lithium tert-butoxide is commercially available as a solution and as a solid, but it is often generated in situ for laboratory use because samples are so sensitive and older samples are often of poor quality . It can be obtained by treating tert-butanol with butyl lithium . It has been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .Molecular Structure Analysis
Both octameric and hexameric forms of Lithium tert-butoxide have been characterized by X-ray crystallography . The structure of the Li6O6C6 core of LiOBu-t hexamer has been determined by X-ray crystallography .Chemical Reactions Analysis
As a strong base, lithium tert-butoxide is easily protonated . It is involved in the alpha-alkylation reaction of ketones with primary alcohols . It is utilized as a catalyst in the reduction of ketones to the corresponding secondary alcohols .Physical And Chemical Properties Analysis
Lithium tert-butoxide is a white solid with a density of 0.918 g/cm3 (hexamer) . It has the highest specific heat and electrochemical potential of any element on the period table and the lowest density of any elements that are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Lithium tert-butoxide is a mild base used in organic synthesis . It’s involved in various reactions, providing a way to manipulate the chemical structure of organic compounds .
2. Alfa-Alkylation Reaction of Ketones with Primary Alcohols This compound plays a crucial role in the alfa-alkylation reaction of ketones with primary alcohols . It promotes the α-alkylation reaction of ketones with primary alcohols, without the addition of any transition metal catalyst .
3. Catalyst in the Reduction of Ketones Lithium tert-butoxide is utilized as a catalyst in the reduction of ketones to the corresponding secondary alcohols . This process is essential in the production of various chemicals and pharmaceuticals .
Preparation of Lithium-based Thin Films
It acts as a lithium source utilized in the preparation of Li x Ti y O z thin films . These thin films have applications in various fields, including electronics and energy storage .
5. Synthesis of Lithium Modified Silica Nano-particles Lithium tert-butoxide can be used for the synthesis of lithium modified silica nano-particles for conductive gel electrolytes . These nanoparticles have potential applications in the field of energy storage .
6. Catalyst for Ring-Opening Polymerization of Lactides It serves as a catalyst for ring-opening polymerization of lactides . This process is crucial in the production of biodegradable polymers .
Synthesis of LiV3O8 Nanoparticles
Lithium tert-butoxide is used as a lithium precursor for the synthesis of LiV3O8 nanoparticles by flame spray pyrolysis . These nanoparticles have potential applications in lithium-ion batteries .
Safety And Hazards
Eigenschaften
IUPAC Name |
lithium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQNOHZMQIFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051828 | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tert-butoxide | |
CAS RN |
1907-33-1 | |
| Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 2-methylpropan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lithium tert-butoxide interact with ketones?
A1: Lithium tert-butoxide can react with ketones through two main pathways: addition and reduction. The addition pathway leads to the formation of tertiary alcohols, while the reduction pathway yields secondary alcohols. The ratio of these pathways can be influenced by the specific reaction conditions, including the presence of salts []. For instance, adding salts like potassium methoxide or lithium methoxide to dialkylmagnesium compounds prior to reaction with ketones can significantly reduce the extent of reduction [].
Q2: How does lithium tert-butoxide interact with acrylamide in asymmetric Michael reactions?
A2: Lithium tert-butoxide plays a dual role in this reaction. Firstly, it deprotonates the ketone, forming a lithium enolate. Secondly, it interacts with the chiral lithium binaphtholate catalyst, influencing the enolate's orientation and promoting enantioselective carbon-carbon bond formation with the acrylamide [].
Q3: What is the role of lithium tert-butoxide in the synthesis of bis(3-indolyl)methanes (BIMs)?
A3: Lithium tert-butoxide acts as a base in the alkylation reaction of indoles with alcohols, leading to the formation of BIMs. Interestingly, air acts as an oxidant in this transformation, and the presence of the amide group in the indole substrate is crucial for activating the alkyne towards nucleophilic attack [].
Q4: What is the molecular formula and weight of lithium tert-butoxide?
A4: The molecular formula of Lithium 2-methylpropan-2-olate is C4H9LiO, and its molecular weight is 80.05 g/mol.
Q5: What spectroscopic techniques are useful for characterizing lithium tert-butoxide and its derivatives?
A5: Several techniques are valuable, including:* NMR Spectroscopy (1H, 6Li, 7Li, 13C): Provides information about the structure, aggregation state, and dynamics of lithium tert-butoxide and its complexes [, , ]. * IR Spectroscopy: Useful for identifying functional groups and studying interactions between lithium tert-butoxide and other species [].
Q6: What is the thermal stability of lithium tert-butoxide?
A6: Lithium tert-butoxide decomposes at temperatures above -30°C []. For optimal results, it is crucial to handle and store the reagent at low temperatures (≤ -50°C) to prevent decomposition.
Q7: How does the presence of lithium tert-butoxide affect the stability of tert-butyllithium?
A7: When combined, they form mixed aggregates that exhibit enhanced stability compared to tert-butyllithium alone. This increased stability is attributed to the formation of larger aggregates with reduced reactivity [].
Q8: How does the solvent influence the stability and reactivity of lithium tert-butoxide?
A8: The solvent plays a significant role in the aggregation state and reactivity of lithium tert-butoxide. For instance, it forms different aggregates with methyl α-lithioisobutyrate in THF depending on the lithium tert-butoxide concentration []. Furthermore, the use of diglyme as a solvent was found to be crucial in achieving high C/O regioselectivity in the monofluoromethylation of β-ketoesters with fluoromethyl iodide in the presence of lithium tert-butoxide [].
Q9: What type of reactions can lithium tert-butoxide catalyze?
A9: Lithium tert-butoxide is a strong base and can catalyze a wide variety of reactions, including:* Polymerization Reactions: Used as an initiator or modifier in anionic polymerization of (meth)acrylates and other monomers [, , , , , , , ].* Addition Reactions: Catalyzes the addition of carbon disulfide to epoxides and thiiranes to synthesize di- and trithiocarbonates [].* Arylation Reactions: Promotes direct arylation of electron-rich heterocycles with aryl halides [, ].* Carboxylation Reactions: Facilitates the carboxylation of unprotected indoles and pyrroles with carbon dioxide [].* C-H Amination Reactions: Enables C(sp3)-H amination of amides using N-haloimides under visible light irradiation [].* Aldol Reactions: Can be used as a base in silver-catalyzed direct aldol reactions of benzophenone glycine imines with aldehydes [].
Q10: How does the structure of the lithium alkoxide influence its catalytic activity in interesterification reactions?
A10: The structure of the alkyl chain significantly influences the alkoxide's solubility and, consequently, its catalytic activity. Branched alkoxides like lithium tert-butoxide exhibit higher activity in interesterification reactions compared to linear alkoxides due to their increased solubility [].
Q11: How does lithium tert-butoxide influence the regioselectivity in reactions?
A11: In the direct arylation of indolizine, lithium tert-butoxide promotes selective arylation at position 5, contrasting the selectivity observed in palladium-catalyzed reactions []. Similarly, it facilitates the regioselective α-amination of ethers using N-chloroimides, leading to the formation of hemiaminal ethers []. In the monofluoromethylation of β-ketoesters with fluoromethyl iodide, using lithium tert-butoxide as the base significantly favors carbon-selective monofluoromethylation over oxygen-selective reactions [].
Q12: How has computational chemistry been used to study lithium tert-butoxide systems?
A12: Computational methods like MNDO (Modified Neglect of Differential Overlap) have been used to model and predict the structures of lithium tert-butoxide aggregates []. These calculations provided insights into the stability and geometry of different aggregates, revealing a tendency to form cubical (O-Li)4 cores. In the context of C-H amination reactions, computations were used to investigate the formation of a halogen-bonded intermediate between lithium tert-butoxide and N-haloimides, supporting the proposed mechanism involving this complex [].
Q13: How does the counterion influence the reactivity of tert-butoxide in anionic polymerization?
A13: The size of the counterion (Li+, Na+, K+) significantly influences the polymerization rate. For N-phenylitaconimide, smaller counterions result in faster polymerization, opposite to the trend observed with N-phenylmaleimide []. This difference highlights the importance of monomer structure in determining counterion effects on reactivity.
Q14: How does the structure of the lithium alkoxide affect its activity in interesterification reactions?
A14: The alkyl chain structure of the lithium alkoxide directly impacts its solubility and catalytic activity. Branched alkoxides, like lithium tert-butoxide, exhibit enhanced solubility and higher activity compared to linear counterparts in the interesterification of rapeseed oil with methyl acetate [].
Q15: How can the stability of lithium tert-butoxide solutions be improved?
A15: To prevent decomposition, it's crucial to:* Use high-purity reagents: Ensure the copper(I) salts, solvents, and alkyllithium solutions are free from impurities like alkoxides or hydroxides, which can catalyze decomposition [].* Maintain low temperatures: Store and handle the reagent at temperatures below -50°C to avoid thermal decomposition [].* Use an inert atmosphere: Handle lithium tert-butoxide under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen, which can lead to degradation.
Q16: What safety precautions should be taken when handling lithium tert-butoxide?
A16: Lithium tert-butoxide is a strong base and can cause burns. It is also flammable and reacts violently with water. Therefore, it is essential to:* Handle with care: Always wear appropriate personal protective equipment, including gloves, goggles, and a lab coat.* Work in a well-ventilated area: Use a fume hood to prevent inhalation of fumes.* Keep away from ignition sources: Avoid contact with heat, sparks, and open flames.* Store properly: Store in a cool, dry place away from incompatible materials.* Dispose of properly: Follow local regulations for the safe disposal of lithium tert-butoxide and related waste.
Q17: What are the applications of lithium tert-butoxide in materials science?
A17: * Solid-State Electrolytes: Lithium tert-butoxide is a precursor for atomic layer deposition (ALD) of lithium-containing thin films, such as lithium phosphorus oxynitride (LiPON) [, ], lithium aluminum oxide (LiAlOx) [, ], and lithium carbonate (Li2CO3) []. These materials are promising solid-state electrolytes for all-solid-state batteries, offering improved safety and energy density compared to conventional liquid electrolytes.* Electro-spun Membranes: Used in the preparation of EVOH-SO3Li/SiO2 non-woven membranes via electrospinning for potential applications in lithium-ion batteries [].
Q18: Can lithium tert-butoxide be used to synthesize nanomaterials?
A18: Yes, it has been employed in the synthesis of gold nanorods and nanowires. The morphology of the resulting nanostructures can be controlled by adjusting the ratio of gold halide to lithium tert-butoxide and the presence of additives like AuCl, AuI, and LiBr [].
Q19: Are there alternatives to lithium tert-butoxide in specific reactions?
A19: Yes, the choice of an alternative base depends on the specific reaction and desired outcome. Some possible substitutes include:* Other Lithium Alkoxides: Lithium methoxide, lithium ethoxide, or lithium isopropoxide can be considered depending on the substrate and desired reactivity [, ].* Other Strong Bases: Potassium tert-butoxide, sodium hydride, or LDA (lithium diisopropylamide) might be suitable depending on the reaction conditions and pKa requirements.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


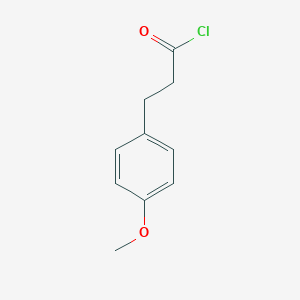

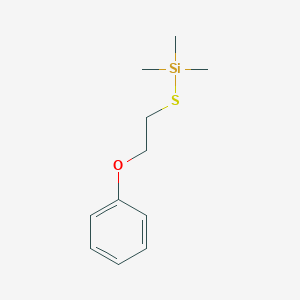

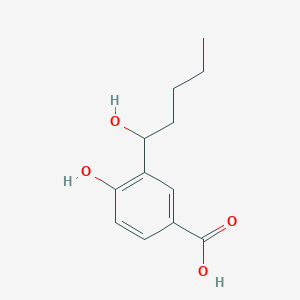
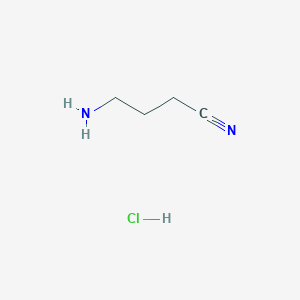


![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
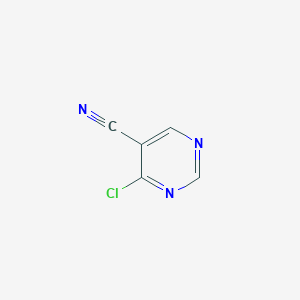
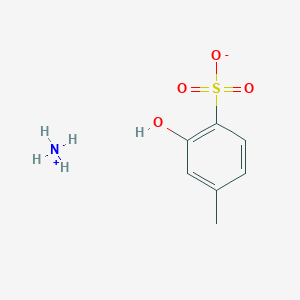

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)